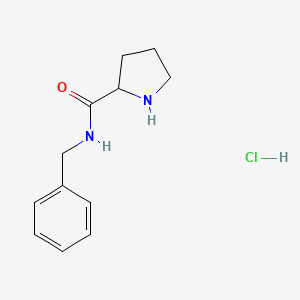

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Benzyl-2-pyrrolidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 . It is also known as “(2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride” and has the Inchi Code 1S/C12H16N2O.ClH/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H/t11-;/m0./s1 .

Synthesis Analysis

The synthesis of N-Benzyl-2-pyrrolidinecarboxamide hydrochloride and similar compounds has been discussed in several papers. For instance, the proline-derived ligands ®- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide are outstanding, versatile, and recyclable reagents for the synthesis of tailor-made α- and β-amino acids .Molecular Structure Analysis

The molecular structure of N-Benzyl-2-pyrrolidinecarboxamide hydrochloride can be represented by the Inchi Code 1S/C12H16N2O.ClH/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H/t11-;/m0./s1 .Chemical Reactions Analysis

In terms of chemical reactions, the palladium-on-carbon (Pd/C)-catalyzed hydrogenative deprotection of the N-benzyl-protecting group was effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C). Nb2O5/C is an acidic heterogeneous catalyst prepared from NbCl5 and activated carbon .Aplicaciones Científicas De Investigación

Versatile Scaffold for Drug Discovery

The pyrrolidine ring, which is a part of N-Benzyl-2-pyrrolidinecarboxamide hydrochloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antioxidants and Inhibitors of AChE and BChE

N-benzyl-2-pyrrolidone derivatives, which include N-Benzyl-2-pyrrolidinecarboxamide hydrochloride, have been synthesized as antioxidants and inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . AChE is an ubiquitous enzyme of the serine hydrolases class responsible for hydrolyzing the neurotransmitter acetylcholine .

Memory Ameliorating Effects

N-Benzyl pyridine-2-one derivatives, which are structurally similar to N-Benzyl-2-pyrrolidinecarboxamide hydrochloride, have shown potential to improve memory in mice by inhibiting scopolamine-induced acetylcholinesterase activity, oxidative and nitrosative stress, and improving locomotor activity and muscle grip strength . This suggests that N-Benzyl-2-pyrrolidinecarboxamide hydrochloride may have similar effects.

Potential Therapeutic Agent

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride is commonly used in medical research as a potential therapeutic agent. It belongs to the class of pyrrolidine derivatives, which have been extensively studied for their therapeutic potential.

Industrial Research Applications

In addition to its medical applications, N-Benzyl-2-pyrrolidinecarboxamide hydrochloride is also used in industrial research for improving product quality and efficiency. Its unique chemical properties make it a valuable tool in various industrial processes.

Safety and Hazards

Propiedades

IUPAC Name |

N-benzylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNKRADUZXAHCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)